N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
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Overview
Description
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide typically involves the following steps:
Formation of 1,2,3,4-tetrahydroquinoline: This can be achieved through the hydrogenation of quinoline using a palladium catalyst supported on nitrogen-doped carbon under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide or propionyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-propionyl-1,2,3,4-tetrahydroquinoline
- N-(2-methyl-1-propionyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
Uniqueness
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of the tetrahydroquinoline core with propionyl and isobutyramide groups enhances its chemical reactivity and biological efficacy compared to similar compounds.
Properties
IUPAC Name |
2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-15(19)18-9-5-6-12-7-8-13(10-14(12)18)17-16(20)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRXXVRIOAHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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